1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride
Description
Structural Characterization of 1-Methyl-1H-1,2,3-Benzotriazole-5-Carbonyl Chloride
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The IUPAC name designates the compound as 1-methylbenzotriazole-5-carbonyl chloride, reflecting the methyl substitution at the N-1 position of the benzotriazole ring system and the carbonyl chloride functional group at the 5-position. Alternative systematic names include this compound and 1-methyl-5-benzotriazolecarbonyl chloride, which provide additional specificity regarding the heterocyclic framework.
The compound possesses the molecular formula C8H6ClN3O with a molecular weight of 195.60 grams per mole. The Chemical Abstracts Service registry number 423768-38-1 serves as the unique identifier for this compound in chemical databases and literature. The Standard International Chemical Identifier Key WNWYKNCOAJIRNK-UHFFFAOYSA-N provides computational identification, while the Simplified Molecular-Input Line-Entry System notation CN1C2=C(C=C(C=C2)C(=O)Cl)N=N1 represents the molecular structure in a linear format.
Additional identification codes include the Molecular Design Limited number MFCD03086164 and various proprietary database identifiers that facilitate cross-referencing across chemical information systems. The European Community number 672-965-1 and Environmental Protection Agency DSSTox Substance Identifier DTXSID60380178 provide regulatory and environmental tracking capabilities. These multiple identification systems ensure comprehensive cataloging and retrieval of information related to this compound across diverse scientific and regulatory contexts.
Molecular Geometry and Conformational Analysis
The molecular architecture of this compound consists of a bicyclic benzotriazole core with substituents that significantly influence its three-dimensional structure and conformational preferences. The benzotriazole framework features a fused ring system comprising a benzene ring and a triazole ring, creating a planar heterocyclic scaffold that serves as the foundation for the molecule's geometry. The triazole portion contains three nitrogen atoms in sequential positions, with the N-1 nitrogen bearing the methyl substituent and participating in the aromatic system through electron delocalization.
The methyl group at the N-1 position adopts a conformation that minimizes steric interactions with the benzotriazole ring system while maintaining optimal orbital overlap for aromatic stabilization. The carbonyl chloride functional group at the 5-position introduces a significant electrophilic center that influences both the molecular geometry and the electronic distribution throughout the conjugated system. The carbonyl carbon maintains trigonal planar geometry consistent with sp2 hybridization, while the carbon-chlorine bond exhibits characteristic covalent bonding parameters for aromatic acid chlorides.
Conformational analysis reveals that the molecule exists primarily in a single stable conformation due to the rigid nature of the fused ring system. The benzotriazole core maintains planarity through aromatic conjugation, while the substituents adopt orientations that minimize intramolecular strain. The methyl group shows minimal conformational flexibility due to its attachment to the aromatic nitrogen, while the carbonyl chloride group maintains a fixed orientation relative to the aromatic plane. Computational studies suggest that rotation around the carbon-carbonyl bond is restricted due to partial double bond character resulting from resonance interactions with the aromatic system.
Spectroscopic Fingerprinting
Infrared Spectral Signatures
Infrared spectroscopy provides characteristic vibrational signatures that enable identification and structural confirmation of this compound through analysis of functional group-specific absorption bands. The carbonyl chloride functional group exhibits a distinctive absorption in the region around 1760-1780 cm⁻¹, corresponding to the carbon-oxygen double bond stretching vibration. This absorption appears at higher frequency compared to typical carbonyl compounds due to the electron-withdrawing effect of the chlorine atom and the aromatic conjugation, which reduces electron density at the carbonyl carbon.
The benzotriazole ring system contributes multiple characteristic absorptions in the fingerprint region between 1400-1600 cm⁻¹, arising from aromatic carbon-carbon and carbon-nitrogen stretching vibrations. The triazole nitrogen atoms participate in ring vibrations that produce medium-intensity absorptions around 1500-1550 cm⁻¹, while the fused benzene ring generates the typical aromatic overtone pattern in the 1900-2000 cm⁻¹ region. The methyl group attached to the N-1 nitrogen produces characteristic carbon-hydrogen stretching absorptions near 2950-3000 cm⁻¹, along with corresponding bending vibrations in the 1350-1450 cm⁻¹ range.
Additional spectral features include carbon-chlorine stretching vibrations typically observed around 600-800 cm⁻¹, which provide confirmation of the acid chloride functionality. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while out-of-plane bending modes for the aromatic hydrogens generate absorptions in the 700-900 cm⁻¹ range. The overall infrared spectrum serves as a reliable fingerprint for compound identification and purity assessment through comparison with reference spectra and spectral databases.
Nuclear Magnetic Resonance Profiling
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of proton and carbon-13 chemical environments and coupling patterns. Proton NMR analysis reveals distinct resonances corresponding to the different hydrogen environments within the molecule. The methyl group attached to the N-1 nitrogen appears as a singlet around 4.0-4.5 ppm, shifted downfield due to the electron-withdrawing effect of the nitrogen atom and the aromatic ring system.
The aromatic protons of the benzotriazole ring system exhibit characteristic patterns in the 7.5-8.5 ppm region, with individual resonances showing distinct chemical shifts based on their electronic environments. The proton at the 4-position typically appears as a doublet due to coupling with the adjacent proton, while the proton at the 6-position shows similar coupling patterns. The proton at the 7-position, being ortho to the carbonyl chloride group, experiences significant deshielding and appears at the lowest field among the aromatic protons.
Carbon-13 NMR spectroscopy provides complementary information about the carbon framework, with the carbonyl carbon appearing around 160-170 ppm due to the electron-withdrawing chlorine substituent. The aromatic carbons of the benzotriazole system exhibit resonances in the 110-150 ppm range, with the carbon bearing the carbonyl chloride group showing characteristic downfield shift. The methyl carbon attached to the nitrogen appears around 35-40 ppm, while the triazole carbons demonstrate chemical shifts consistent with nitrogen-containing aromatic heterocycles. Integration patterns and multiplicity data from both proton and carbon-13 spectra confirm the proposed molecular structure and substitution pattern.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and enable identification through spectral library matching. The molecular ion peak appears at m/z 195, corresponding to the intact molecule with the expected isotope pattern reflecting the presence of chlorine. The base peak typically arises from loss of the chlorine atom, generating a fragment at m/z 160 that corresponds to the methylbenzotriazole-5-carbonyl radical cation.
Secondary fragmentation pathways involve loss of carbon monoxide from the acylium ion intermediate, producing fragments at m/z 132 that correspond to the methylbenzotriazole radical cation. Additional fragmentation occurs through loss of the methyl group, generating fragments around m/z 145-147 depending on the specific fragmentation mechanism. The benzotriazole ring system shows characteristic stability under mass spectrometric conditions, with fragments retaining the heterocyclic core appearing at various mass-to-charge ratios throughout the spectrum.
Detailed analysis of the fragmentation patterns reveals that the carbonyl chloride functionality undergoes preferential cleavage under electron impact conditions, consistent with the weak carbon-chlorine bond in acid chlorides. The resulting acylium ion intermediate can subsequently eliminate carbon monoxide, leading to formation of the stable benzotriazole radical cation. These fragmentation pathways provide diagnostic information for compound identification and can be utilized for quantitative analysis through selected ion monitoring techniques. The mass spectral data contribute to a comprehensive spectroscopic characterization that, combined with other analytical techniques, enables unambiguous structural assignment.
Crystallographic and Computational Modeling Studies
Crystallographic investigations of this compound provide fundamental insights into solid-state molecular packing arrangements and intermolecular interactions that govern crystal stability and physical properties. While specific crystallographic data for this compound was not available in the current literature survey, related benzotriazole derivatives demonstrate characteristic packing motifs involving hydrogen bonding interactions and aromatic stacking arrangements. The planar nature of the benzotriazole ring system facilitates π-π stacking interactions between adjacent molecules, while the polar carbonyl chloride functionality can participate in weak intermolecular interactions.
Computational modeling studies employing density functional theory methods provide detailed information about molecular geometry optimization, electronic structure, and thermodynamic properties. Calculated bond lengths within the benzotriazole core reveal the characteristic nitrogen-nitrogen distances of approximately 1.306 Å for the N=N bond and 1.340 Å for the N-N single bond, consistent with the aromatic character of the heterocyclic system. The carbonyl chloride group shows typical geometric parameters, with the carbon-oxygen double bond length around 1.20 Å and the carbon-chlorine bond length approximately 1.75 Å.
Properties
IUPAC Name |
1-methylbenzotriazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-12-7-3-2-5(8(9)13)4-6(7)10-11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWYKNCOAJIRNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)Cl)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380178 | |
| Record name | 1-Methyl-1H-benzotriazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-38-1 | |
| Record name | 1-Methyl-1H-benzotriazole-5-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-benzotriazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Overview
The primary synthetic route to 1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride involves the conversion of the corresponding benzotriazole-5-carboxylic acid derivative into the acid chloride using reagents such as thionyl chloride. This transformation is typically carried out under reflux conditions, with variations including conventional heating and microwave-assisted synthesis to enhance reaction rates and yields.
Conventional Synthesis Method
- Starting Material: Benzotriazole-5-carboxylic acid or its methylated derivative.
- Reagent: Thionyl chloride (SOCl2).
- Procedure: The acid (e.g., 1.5 g, 9.20 mmol) is refluxed with an excess of thionyl chloride (e.g., 6 mL, 82.10 mmol) in a round-bottom flask fitted with a calcium chloride guard tube to prevent moisture ingress.
- Reaction Time: Approximately 30 minutes.
- Workup: Excess thionyl chloride is removed by distillation (boiling point 74°C). The residue is washed with 20% sodium bicarbonate solution multiple times to neutralize residual acid and then with water.
- Product: Dark brown amorphous powder.
- Yield: Around 83%.
- Melting Point: Approximately 151°C.
This method is well-established and provides a reliable route to the acid chloride intermediate with good yield and purity.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of benzotriazole derivatives, including the acid chloride formation, offering significant reductions in reaction time and often improved yields.
- Conditions: Microwave power typically around 180 W.
- Reaction Time: Reduced drastically to about 4 minutes 20 seconds for related benzotriazole derivatives.
- Yield: Improved yields reported, e.g., 85% compared to 72% by conventional reflux for related compounds.
- Advantages: Faster reaction, energy-efficient, often cleaner product profiles.
- Workup: Similar to conventional methods, involving washing and drying steps.
Microwave-assisted synthesis is a green chemistry approach that enhances the efficiency of the preparation process.
Alternative Synthetic Routes
Some studies have explored the use of tosyl chloride and other activating agents for the direct synthesis of N-acylbenzotriazoles from carboxylic acids, which can be adapted for acid chloride formation.
- Method: Reaction of carboxylic acid with tosyl chloride and a base (e.g., triethylamine) in dichloromethane, followed by addition of benzotriazole.
- Conditions: Room temperature stirring for 1.5 to 2 hours.
- Yield: High yields reported (up to 92-95% for related compounds).
- Advantages: Mild conditions, avoids use of excess thionyl chloride, potentially cleaner reaction profile.
This method, while more commonly used for N-acylbenzotriazoles, provides insight into alternative activation strategies that could be adapted for acid chloride synthesis.
Comparative Data Table of Preparation Methods
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Tosyl Chloride Activation Method |
|---|---|---|---|
| Starting Material | Benzotriazole-5-carboxylic acid | Benzotriazole-5-carboxylic acid | Carboxylic acid + benzotriazole |
| Activating Reagent | Thionyl chloride (SOCl2) | Thionyl chloride (SOCl2) | Tosyl chloride + triethylamine |
| Reaction Temperature | Reflux (~74°C for SOCl2) | Microwave irradiation (~180 W) | Room temperature |
| Reaction Time | ~30 minutes | ~4 minutes | ~1.5 hours |
| Yield (%) | ~83% | ~85% | 92-95% |
| Product Appearance | Dark brown amorphous powder | Dark brown amorphous powder | White microcrystals (for N-acylbenzotriazoles) |
| Workup | Distillation, washing with NaHCO3 and water | Same as conventional | Washing with acid, water, brine; drying |
| Melting Point (°C) | ~151 | ~151 | Varies (e.g., 49-51°C for related compounds) |
Research Findings and Notes
- The use of thionyl chloride remains the most common and effective method for preparing benzotriazole-5-carbonyl chloride derivatives, including the methylated variant.
- Microwave-assisted synthesis significantly reduces reaction time and can improve yield and purity, aligning with green chemistry principles.
- Alternative activation methods such as tosyl chloride-mediated synthesis offer mild conditions and high yields but are more commonly applied to N-acylbenzotriazoles rather than acid chlorides directly.
- The product is typically isolated as a dark brown amorphous powder, with melting points around 150-152°C, consistent across different studies.
- Washing with sodium bicarbonate solution is critical to remove residual thionyl chloride and prevent acid contamination.
- Analytical techniques such as IR, NMR, and melting point determination confirm the structure and purity of the synthesized acid chloride.
Chemical Reactions Analysis
1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzotriazole derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 1-Methyl-1h-1,2,3-benzotriazole and hydrochloric acid.
Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of amides, esters, and other derivatives through nucleophilic substitution reactions. This property makes it valuable in the development of pharmaceuticals and agrochemicals.
| Reaction Type | Example Products | Reagents Used |
|---|---|---|
| Nucleophilic Substitution | Amides, Esters | Amines, Alcohols |
| Hydrolysis | 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid | Water or Aqueous Base |
| Reduction | Alcohols | Lithium Aluminum Hydride |
Material Science
The compound is also explored for its potential applications in material science. Its unique chemical structure allows for the development of advanced materials such as polymers and coatings that exhibit specific properties like corrosion resistance and thermal stability.
Biological Studies
Research indicates that benzotriazole derivatives exhibit a range of biological activities including antimicrobial and anticancer properties. This compound has been studied for its potential as an enzyme inhibitor and as a building block for biologically active molecules.
Biological Activity Overview
Recent studies have shown that benzotriazole derivatives can effectively inhibit various microbial strains. For instance:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Methyl-1H-benzotriazole | Antifungal | 12.5 - 25 μg/ml |
| Benzotriazole derivatives | Antibacterial | <10 μg/ml |
These findings suggest that modifications to the benzotriazole core can enhance antimicrobial efficacy.
Case Study 1: Antimicrobial Efficacy
A study published in PMC demonstrated that several benzotriazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research highlighted that compounds with halogen substitutions showed enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Case Study 2: Pharmaceutical Development
In another investigation, researchers synthesized a series of benzotriazole-based compounds aimed at developing new anticancer agents. The study found that these compounds demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . This underscores the potential of this compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-Methyl-1h-1,2,3-benzotriazole-5-carbonyl chloride involves its interaction with various molecular targets. The compound’s unique structure allows it to form stable complexes with metal ions, which can inhibit corrosion. In biological systems, it can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
5-Methyl-1-benzothiophene-2-sulfonyl chloride (CAS RN: 90273-30-6)
- Molecular Formula : C₉H₇ClO₂S₂
- Molecular Weight : 246.73 g/mol
- Melting Point : 83°C
- Key Differences :
- Replaces the benzotriazole ring with a benzothiophene system, altering aromaticity and electronic properties.
- Features a sulfonyl chloride (–SO₂Cl) group instead of a carbonyl chloride (–COCl). Sulfonyl chlorides are less electrophilic but highly reactive in forming sulfonamides or sulfonate esters .
1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic Acid (CAS RN: 305381-67-3)
5-(3-Chlorophenyl)-2-carboxylic Acid (CAS RN: 41019-44-7)
- Molecular Formula : C₁₁H₇ClO₃
- Molecular Weight : 222.62 g/mol
Physical and Chemical Properties
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reactivity Profile |
|---|---|---|---|---|---|
| This compound | 423768-38-1 | C₈H₆ClN₃O | 195.61 | Not reported | High (acylating agent) |
| 5-Methyl-1-benzothiophene-2-sulfonyl chloride | 90273-30-6 | C₉H₇ClO₂S₂ | 246.73 | 83 | Moderate (sulfonamide/sulfonate formation) |
| 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid | 305381-67-3 | C₈H₇N₃O₂ | 177.16 | 250 | Low (acid-catalyzed reactions) |
Crystallographic and Analytical Considerations
Structural characterization of these compounds likely employs crystallographic tools such as SHELXL for refinement () and WinGX/ORTEP for visualization ().
Biological Activity
1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride (MBTCC) is a synthetic compound with potential applications in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C8H6ClN3O
- Molecular Weight : 195.6 g/mol
MBTCC is characterized by the presence of a benzotriazole moiety, which is known for its versatile biological behavior. The compound can undergo various chemical reactions such as substitution, oxidation, and hydrolysis, leading to the formation of diverse derivatives that may exhibit different biological activities.
The biological activity of MBTCC is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions. Notably, MBTCC has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK3β), an enzyme implicated in several neurodegenerative diseases and cancers . The inhibition of GSK3β may enhance neurotrophic activity and promote apoptosis in cancer cells .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of benzotriazole derivatives, including MBTCC. For instance:
- Antibacterial Activity : Studies have shown that benzotriazole compounds exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant strains such as MRSA .
- Antifungal Activity : Compounds derived from benzotriazole have also shown antifungal properties, particularly against Candida albicans and Aspergillus species, with MIC values ranging from 1.6 to 25 μg/mL .
Anticancer Activity
MBTCC's role as a GSK3β inhibitor suggests it could be beneficial in cancer therapy:
- Colorectal Cancer : Inhibition of GSK3β has been linked to the activation of p53-dependent apoptosis pathways in colorectal cancer cells, indicating that MBTCC could potentially reduce tumor growth .
- Neurodegenerative Diseases : Its neuroprotective effects may also extend to conditions like Alzheimer's disease by modulating pathways involved in neuronal survival and function .
Case Studies and Research Findings
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-Methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride?
A common approach involves reacting 1-methyl-1H-benzotriazole derivatives with chloroacetyl chloride under anhydrous conditions. For example, analogous syntheses (e.g., N-(1-chloroacetyl)-5-benzoyl benzotriazole) utilize chloroacetyl chloride in the presence of a base like triethylamine to facilitate acylation. Reaction optimization may require controlled temperatures (e.g., 0–5°C initially, then room temperature) and inert atmospheres to minimize hydrolysis . Phosphorus oxychloride (POCl₃) can also serve as a cyclization agent in related heterocyclic acyl chloride syntheses .
Advanced: How can reaction conditions be optimized to reduce by-product formation during synthesis?
Key factors include:
- Catalyst selection : Use of Lewis acids (e.g., POCl₃) to enhance electrophilicity of the carbonyl group, as seen in cyclization reactions of pyrazole derivatives .
- Temperature control : Gradual heating (e.g., 80–120°C) minimizes decomposition, particularly for thermally unstable intermediates.
- Solvent choice : Anhydrous dichloromethane or tetrahydrofuran (THF) reduces side reactions like hydrolysis.
- Reagent stoichiometry : Excess chloroacetyl chloride (1.2–1.5 equivalents) improves conversion rates, but requires careful quenching to avoid residual acidity .
Basic: What spectroscopic and crystallographic techniques are essential for structural confirmation?
- IR spectroscopy : Confirm the presence of the carbonyl (C=O) stretch (~1750–1800 cm⁻¹) and triazole ring vibrations .
- NMR (¹H/¹³C) : Identify methyl group protons (δ ~3.5–4.0 ppm for N–CH₃) and aromatic protons in the benzotriazole moiety.
- X-ray crystallography : Resolve molecular geometry and confirm regioselectivity of substitution, as demonstrated for structurally related triazole-carboxylic acids .
Advanced: How should researchers address discrepancies in melting point data across studies?
Discrepancies may arise from:
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. hexane) can yield different crystalline forms.
- Impurity profiles : Use HPLC (≥95% purity) or DSC (Differential Scanning Calorimetry) to assess sample homogeneity.
- Method variability : Open capillary methods (e.g., uncorrected mp 214–219°C in ) may lack precision compared to automated systems. Cross-validate with elemental analysis or mass spectrometry .
Basic: What storage conditions are critical for maintaining compound stability?
- Temperature : Store at ≤4°C in airtight containers to prevent thermal decomposition or moisture absorption .
- Light sensitivity : Use amber glassware to avoid photodegradation, especially for benzotriazole derivatives with extended conjugation.
- Inert atmosphere : Argon or nitrogen gas purging minimizes oxidation of the acyl chloride group .
Advanced: How to design a biological screening assay for evaluating bioactivity of derivatives?
- Target selection : Prioritize enzymes with known interactions with triazole motifs (e.g., cytochrome P450 or kinase inhibitors) .
- Assay parameters :
- Use fluorescence-based or colorimetric readouts for high-throughput screening.
- Include positive controls (e.g., benzotriazole-based inhibitors) and assess IC₅₀ values.
- Data interpretation : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with activity trends, as seen in pyrazole-carboxylate derivatives .
Advanced: What strategies resolve unexpected by-products in amide coupling reactions using this acyl chloride?
- By-product analysis : Use LC-MS to identify intermediates (e.g., hydrolyzed carboxylic acids or dimerization products).
- Coupling reagent optimization : Replace standard bases (e.g., DMAP) with HOBt/DCC systems to enhance efficiency.
- Steric considerations : Modify reaction solvents to polar aprotic media (e.g., DMF) if steric hindrance at the 5-position impedes nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
